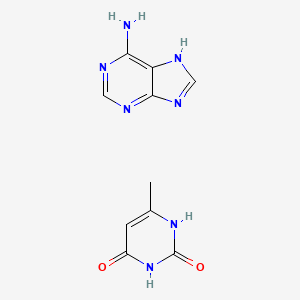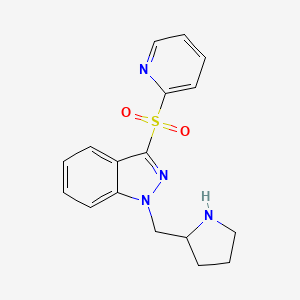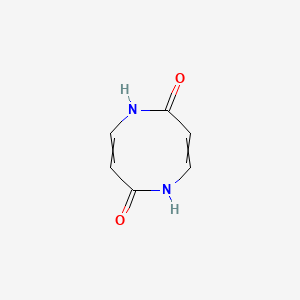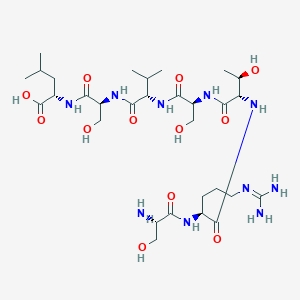![molecular formula C44H30 B12531555 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene CAS No. 741255-74-3](/img/structure/B12531555.png)
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl and naphthyl groups . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency.
Chemical Reactions Analysis
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex organic molecules.
Biology: Its unique structure allows it to be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as OLEDs and biological imaging .
Comparison with Similar Compounds
Similar compounds include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Compared to these compounds, 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene exhibits higher thermal stability and a larger Stokes shift, making it more suitable for applications requiring high stability and specific photophysical properties .
Properties
CAS No. |
741255-74-3 |
|---|---|
Molecular Formula |
C44H30 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
9-[4-(2,2-diphenylethenyl)phenyl]-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C44H30/c1-3-14-33(15-4-1)42(34-16-5-2-6-17-34)30-31-26-28-35(29-27-31)43-38-21-9-11-23-40(38)44(41-24-12-10-22-39(41)43)37-25-13-19-32-18-7-8-20-36(32)37/h1-30H |
InChI Key |
MCIYDWJDNQEWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)

![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)

![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)
![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)

![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)



